molecular formula C29H22NO11S- B1259932 Lamellarin alpha 20-sulfate(1-)

Lamellarin alpha 20-sulfate(1-)

Cat. No. B1259932
M. Wt: 592.6 g/mol
InChI Key: JMOHRMCZYHDLSW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Lamellarin alpha 20-sulfate(1-) is an organosulfate oxoanion that is the conjugate base of lamellarin alpha 20-hydrogen sulfate. It is a conjugate base of a lamellarin alpha 20-hydrogen sulfate.

Scientific Research Applications

1. HIV-1 Integrase Inhibition

Lamellarin alpha 20-sulfate has been identified as a selective inhibitor of HIV-1 integrase, demonstrating activity against the HIV-1 virus in cell culture. This compound, a marine natural product, was found to inhibit both the isolated catalytic domain and full-length integrase, suggesting it may bind a site composed of multiple integrase domains. Its effectiveness against HIV-1 replication intermediates in vitro further underscores its potential in anti-retroviral chemotherapy (Reddy et al., 1999).

2. Comparative Analysis with Analogs

Research has also focused on the synthesis and evaluation of lamellarin alpha 20-sulfate analogs, to understand the influence of sulfate groups on their bioactivity. It was found that while lamellarin alpha does not inhibit HIV-1 integrase, it shows moderate cytotoxicity with good cell line selectivity. Lamellarin alpha 13,20-disulfate moderately inhibits both HIV-1 integrase and cancer cell lines, providing insights into the structure-activity relationships of these compounds (Ridley et al., 2002).

3. Antiviral Activity Against Emerging Viruses

Lamellarin alpha 20-sulfate has been studied for its antiviral action against emerging enveloped RNA viruses like Ebola virus and SARS-CoV-2. It exhibited a unique mode of action, inhibiting infection mediated by the envelope glycoproteins of these viruses. This activity suggests that lamellarin alpha 20-sulfate could be used to explore the structural mechanisms of virus replication, highlighting its broad antiviral potential (Izumida et al., 2022).

4. Total Synthesis and Structure-Activity Relationships

The total synthesis of lamellarin alpha 20-sulfate has been achieved, which is crucial for further medicinal chemistry exploration. Studies on its structure-activity relationships revealed that lamellarin sulfates with a pentacyclic lamellarin core exhibited anti-HIV-1 activity, providing valuable insights for the development of new antiviral agents (Kamiyama et al., 2011).

5. Mechanism of Action on DNA Manipulating Enzymes

Lamellarin alpha 20-sulfate has been shown to inhibit human topoisomerase I and Molluscum contagiosum virus topoisomerase, indicating that DNA manipulating enzymes are significant targets for lamellarins. This provides a basis for further experimental exploration of lamellarins as potential therapeutic agents against various diseases, including cancer and viral infections (Bailly, 2004).

properties

Product Name

Lamellarin alpha 20-sulfate(1-)

Molecular Formula

C29H22NO11S-

Molecular Weight

592.6 g/mol

IUPAC Name

[12-(3-hydroxy-4-methoxyphenyl)-8,16,17-trimethoxy-3-oxo-4-oxa-1-azapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-2(11),5,7,9,12,14,16,18,20-nonaen-7-yl] sulfate

InChI

InChI=1S/C29H23NO11S/c1-36-19-6-5-15(9-18(19)31)25-26-17-12-23(39-4)24(41-42(33,34)35)13-20(17)40-29(32)28(26)30-8-7-14-10-21(37-2)22(38-3)11-16(14)27(25)30/h5-13,31H,1-4H3,(H,33,34,35)/p-1

InChI Key

JMOHRMCZYHDLSW-UHFFFAOYSA-M

Canonical SMILES

COC1=C(C=C(C=C1)C2=C3C4=CC(=C(C=C4C=CN3C5=C2C6=CC(=C(C=C6OC5=O)OS(=O)(=O)[O-])OC)OC)OC)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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